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Compound of Interest
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Cat. No.: B12399941

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical
properties of Lodoxamide and its deuterated forms. By leveraging the kinetic isotope effect,
deuteration presents a strategic approach to potentially enhance the pharmacokinetic profile of
Lodoxamide. This guide summarizes known quantitative data, details relevant experimental
protocols, and provides visual representations of its mechanism of action and key experimental
workflows to support ongoing research and development.

Introduction to Lodoxamide and the Role of Deuteration

Lodoxamide is an anti-allergic pharmaceutical agent recognized for its activity as a mast cell
stabilizer.[1] It is primarily used in ophthalmic solutions to treat ocular inflammatory conditions
such as allergic conjunctivitis by inhibiting the release of histamine and other inflammatory
mediators from mast cells.[2][3][4] The active ingredient is often formulated as Lodoxamide
Tromethamine to improve its aqueous solubility and stability for ophthalmic use.[5]

Deuteration, the process of selectively replacing hydrogen atoms (H) with their stable, heavier
isotope deuterium (D), is a modern strategy in medicinal chemistry to improve the
pharmacokinetic properties of drugs.[6][7] The carbon-deuterium (C-D) bond is stronger than
the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic
processes that involve the cleavage of a C-H bond, a phenomenon known as the kinetic
isotope effect.[8] For a drug like Lodoxamide, this could potentially lead to improved metabolic
stability, a longer half-life, and reduced formation of certain metabolites. While the chemical and
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physical properties of a deuterated drug are nearly identical to the original molecule, this
metabolic difference is significant.[6]

Physical and Chemical Properties

The following sections detail the known properties of Lodoxamide and Lodoxamide
Tromethamine, and the anticipated properties of a deuterated analog.

Lodoxamide (Free Acid)

Lodoxamide in its free acid form is sparingly soluble in water.[5] Its properties are foundational
to understanding its behavior and that of its derivatives.

Table 1: Physical and Chemical Properties of Lodoxamide

Property Value Source
Molecular Formula C11HeCIN3O6 [1][9]
Molecular Weight 311.63 g/mol [1][97[10]

N,N'-(2-Chloro-5-cyano-1,3-
IUPAC Name ] ] ] [1]
phenylene)dioxamic acid

CAS Number 53882-12-5 [1][9]

Physical State Solid [11]

Melting Point 212°C (with decomposition) [4]

Water Solubility (Predicted) 0.0361 mg/mL

logP (Predicted) 0.72-0.83 [11]
Ka (Strongest Acidic,

Izredfcted) : 07 1]

Lodoxamide Tromethamine

To enhance solubility for ophthalmic formulations, Lodoxamide is prepared as a tromethamine
salt.[5]
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Table 2: Physical and Chemical Properties of Lodoxamide Tromethamine

Property Value Source
Molecular Formula C19H28CIN5012 [12][13][14]
Molecular Weight 553.91 g/mol [12][13][14]
CAS Number 63610-09-3 [14][15]

White, crystalline, water-
Appearance [12][13]
soluble powder

Water Solubility 19 mg/mL (34.3 mM) [16]
DMSO Solubility Insoluble [15][16]
Ethanol Solubility Insoluble [15][16]

Deuterated Lodoxamide

Direct experimental data for the bulk physical and chemical properties of deuterated
Lodoxamide are not extensively published. However, based on established principles of
isotopic substitution, these properties are expected to be nearly identical to the non-deuterated
form, with the primary exception being the molecular weight.[6] The key therapeutic difference
lies in its altered metabolic stability due to the kinetic isotope effect.[8]

Table 3: Comparison of Calculated Properties for Lodoxamide and a Hypothetical Deuterated
Analog (Lodoxamide-da)
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Property

Lodoxamide

Lodoxamide-da
(Hypothetical)

Source |/ Rationale

Molecular Formula

C11HeCIN30Os6

C11H2D4CIN30s

Assumes deuteration
at four metabolically

labile positions.

Molecular Weight

311.63 g/mol

~315.65 g/mol

Calculated based on
the mass difference

between H and D.

Melting Point

212°C (dec.)

Expected to be very

similar

Isotopic substitution

typically has a minimal
effect on bulk physical
properties like melting

point.[6]

Solubility

Sparingly soluble

Expected to be very

similar

Isotopic substitution is
not expected to
significantly alter
solubility.[6]

pKa

Predicted: -6.7

Expected to be very

similar

Deuteration at a
carbon center has a
negligible effect on the
pKa of distant acidic

protons.[17]

Metabolic Stability

Parent Compound

Expected to be higher

The primary rationale
for deuteration; the
stronger C-D bond
can slow metabolism
at the site of
deuteration.[7][8]

Mechanism of Action: Mast Cell Stabilization

Lodoxamide's therapeutic effect stems from its role as a mast cell stabilizer.[1][9] In a Type |

immediate hypersensitivity reaction, allergens cross-link IgE antibodies on the surface of mast
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cells, triggering a signaling cascade that leads to an influx of calcium ions (Ca?*).[18] This
calcium influx is a critical step for the degranulation of mast cells, which results in the release of
inflammatory mediators like histamine, leukotrienes (SRS-A), and prostaglandins.[2][13][18]

Lodoxamide inhibits this process. Although the precise molecular target is not fully elucidated, it
is understood to prevent the antigen-stimulated influx of calcium into mast cells.[9][13][19] By
stabilizing the mast cell membrane, it effectively blocks degranulation and the subsequent
release of symptom-causing mediators.[2][11] This mechanism also includes the inhibition of
eosinophil chemotaxis, further reducing the allergic inflammatory response.[3][13]

Visualization of Lodoxamide's Signaling Pathway
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Caption: Lodoxamide's mechanism of action in mast cell stabilization.

Experimental Protocols

This section provides generalized methodologies for determining key physicochemical and
pharmacokinetic properties relevant to deuterated Lodoxamide. These protocols are based on
standard industry practices for drug substance characterization.

Protocol: Determination of Aqueous Solubility
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Objective: To determine the equilibrium solubility of a deuterated Lodoxamide analog in an

aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

Preparation: Prepare a saturated solution by adding an excess amount of the test compound
(Deuterated Lodoxamide) to a known volume of the aqueous buffer in a sealed vial.

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a
sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Use of a shaker or
rotator is recommended.

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000
rpm for 15 minutes) to pellet the excess, undissolved solid.

Sampling: Carefully extract a precise aliquot from the clear supernatant, ensuring no solid
material is disturbed.

Quantification:
o Dilute the aliquot with an appropriate mobile phase.

o Analyze the concentration of the dissolved compound using a validated analytical method,
typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or
Liquid Chromatography-Mass Spectrometry (LC-MS).

o Calculate the concentration against a standard curve prepared with known concentrations
of the compound.

Reporting: Express the solubility in units such as mg/mL or uM. The experiment should be
performed in triplicate to ensure reproducibility.

Protocol: Determination of Metabolic Stability in Human
Liver Microsomes (HLM)

Objective: To evaluate the in vitro metabolic stability of deuterated Lodoxamide by measuring

its rate of depletion when incubated with Human Liver Microsomes. This assay is critical for
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assessing the impact of the kinetic isotope effect.
Methodology:
o Reagent Preparation:

o Prepare a stock solution of deuterated Lodoxamide in a suitable organic solvent (e.g.,
DMSO).

o Thaw pooled HLM and an NADPH-regenerating system (contains enzymes and cofactors
necessary for metabolic reactions) on ice.

 Incubation Mixture: In a 96-well plate or microcentrifuge tubes, combine phosphate buffer
(pH 7.4), the HLM suspension, and the deuterated Lodoxamide solution (at a final
concentration typically 1 pM).

e Reaction Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic
reaction by adding the pre-warmed NADPH-regenerating system.

o Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the
reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal
standard. The "0 minute" sample is quenched immediately after adding the test compound
but before adding NADPH to represent 100% of the initial compound.

o Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the
supernatant to a new plate or vials for analysis.

o LC-MS/MS Analysis: Quantify the remaining concentration of deuterated Lodoxamide in
each sample using a validated LC-MS/MS method. The use of an internal standard corrects
for variations in sample processing and instrument response.

o Data Analysis:

o Plot the natural logarithm of the percentage of the parent compound remaining versus
time.

o Determine the slope of the linear regression line (k).
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o Calculate the in vitro half-life (t2/2) using the formula: ti/2 = 0.693 / k.

o Results are often compared directly with the non-deuterated Lodoxamide to quantify the
magnitude of the kinetic isotope effect.

Visualization of Experimental Workflow
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Caption: Workflow for determining in vitro metabolic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical
Properties of Deuterated Lodoxamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12399941#physical-and-chemical-properties-of-
deuterated-lodoxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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